molecular formula C9H4ClF3N4O2 B2466786 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 122890-61-3

3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No. B2466786
CAS RN: 122890-61-3
M. Wt: 292.6
InChI Key: CQSGWSDPFKXHSZ-UHFFFAOYSA-N
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Description

3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a pyrazole ring, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is complex and varies depending on the specific biological target it interacts with. However, it is generally believed to function by binding to the target protein and altering its activity, either by inhibiting or activating it.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including kinases and proteases, and to modulate the activity of several receptors, including G protein-coupled receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine in lab experiments is its potent activity against a range of biological targets. This makes it a valuable tool for studying the function of these targets and for developing new drugs that target them. However, one limitation of using this compound is its potential toxicity, which can make it difficult to work with in certain experimental systems.

Future Directions

There are several future directions for research on 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine. One area of interest is the development of new drugs that target specific biological targets using this compound as a starting point. Another area of interest is the study of the compound's mechanism of action, which could lead to a better understanding of the function of various biological targets. Finally, there is also potential for the use of this compound in other fields, such as materials science and catalysis.

Synthesis Methods

The synthesis of 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a multi-step process that involves the reaction of 3-chloro-2-pyridinecarboxaldehyde with 4-nitro-1H-pyrazole and trifluoromethyl iodide. The reaction is carried out in the presence of a base and a palladium catalyst, and the resulting product is purified through column chromatography.

Scientific Research Applications

3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine has been extensively studied for its potential applications in drug development. It has been found to exhibit potent activity against a range of biological targets, including enzymes and receptors.

properties

IUPAC Name

3-chloro-2-(4-nitropyrazol-1-yl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N4O2/c10-7-1-5(9(11,12)13)2-14-8(7)16-4-6(3-15-16)17(18)19/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSGWSDPFKXHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=C(C=N2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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